Diethyl (3-oxocyclopentyl)phosphonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17O4P |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
3-diethoxyphosphorylcyclopentan-1-one |
InChI |
InChI=1S/C9H17O4P/c1-3-12-14(11,13-4-2)9-6-5-8(10)7-9/h9H,3-7H2,1-2H3 |
InChI Key |
RYXLOTUDHIEFGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1CCC(=O)C1)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diethyl 3 Oxocyclopentyl Phosphonate and Analogous Cycloketophosphonates
Established Synthetic Pathways for the Diethyl (3-oxocyclopentyl)phosphonate Skeleton
The construction of the this compound framework can be approached through several established synthetic routes. These methods can be broadly categorized into direct synthetic approaches that form the cyclic phosphonate (B1237965) in a single key step and adaptations of general phosphonate syntheses to pre-existing cyclic ketone precursors.
Direct Synthetic Routes to Cyclopentyl Ketophosphonates
Direct routes to cyclopentyl ketophosphonates often involve the formation of the five-membered ring as the final key step. One conceptual approach is the conjugate addition of a phosphite (B83602) nucleophile to an appropriate cyclopentenone precursor. For instance, the reaction of diethyl phosphite with cyclopentenone in the presence of a suitable base could, in principle, yield the target this compound. This Michael-type addition would directly establish the desired 1,3-relationship between the ketone and the phosphonate group. However, the regioselectivity and the potential for competing side reactions are critical considerations in this approach.
Another direct strategy could involve an intramolecular cyclization of an acyclic precursor already containing the phosphonate moiety. For example, a suitably substituted δ-haloketophosphonate could undergo an intramolecular Michaelis-Arbuzov reaction to form the cyclopentanone (B42830) ring. While elegant in concept, the feasibility of such an approach is highly dependent on the stability of the starting material and the efficiency of the intramolecular cyclization.
Adaptations of General Phosphonate Synthesis to Cyclic Ketones
More commonly, the synthesis of cyclic ketophosphonates involves the introduction of the phosphonate group onto a pre-formed cyclopentanone ring. This can be achieved through various classical methods of C-P bond formation.
The Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis, involving the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.orgchem-station.com For the synthesis of β-ketophosphonates, this reaction is typically applied to α-halo ketones. In the context of this compound, this would necessitate a starting material such as 3-halocyclopentanone. The reaction proceeds via an initial SN2 attack of the phosphite on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) intermediate, which then undergoes a dealkylation step to yield the final phosphonate. wikipedia.org
A competing pathway, the Perkow reaction, can occur with α-halo ketones, leading to the formation of enol phosphates. wikipedia.org The reaction conditions, particularly temperature, can influence the ratio of the Arbuzov to the Perkow product. wikipedia.org For α-iodoketones, the Arbuzov product is generally favored. wikipedia.org
| Reactant 1 | Reactant 2 | Product | Key Features |
| Triethyl phosphite | 3-Halocyclopentanone | This compound | Classic C-P bond formation. Potential for Perkow side-product. |
Synthesis of Related Cyclic Ketophosphonates for Comparative Analysis
To provide a comprehensive understanding of the synthetic landscape, it is instructive to examine the synthesis of isomeric and analogous cyclic ketophosphonates. The synthesis of diethyl (2-oxocyclopentyl)phosphonate, an α-ketophosphonate, offers a valuable point of comparison.
Protocols for Diethyl (2-Oxocyclopentyl)phosphonate Synthesis
The synthesis of α-ketophosphonates like diethyl (2-oxocyclopentyl)phosphonate often employs different strategies compared to their β-isomers. A common approach involves the acylation of a phosphonate carbanion. For instance, the lithium salt of diethyl methylphosphonate can be reacted with a suitable cyclopentanecarboxylic acid derivative, such as an ester or an acid chloride. This method directly constructs the α-keto-β-phosphono linkage.
An alternative strategy for accessing α-ketophosphonates is the Dieckmann condensation of a molecule containing both a phosphonate and an ester functionality. For example, a suitably substituted phosphonoacetate derivative could undergo intramolecular condensation to form the five-membered ring of diethyl (2-oxocyclopentyl)phosphonate. This approach is particularly useful for constructing cyclic systems.
| Starting Material | Reagent | Product | Key Reaction |
| Diethyl methylphosphonate | Cyclopentanecarboxylic acid derivative | Diethyl (2-oxocyclopentyl)phosphonate | Acylation of phosphonate carbanion |
| Substituted phosphonoacetate | Base | Diethyl (2-oxocyclopentyl)phosphonate | Intramolecular Dieckmann Condensation |
Novel Catalytic and Stereoselective Approaches in Cycloketophosphonate Synthesis
Modern synthetic chemistry has seen a surge in the development of catalytic and stereoselective methods for the synthesis of complex molecules. These approaches offer significant advantages in terms of efficiency, atom economy, and the ability to control the three-dimensional arrangement of atoms.
In the context of cycloketophosphonates, asymmetric synthesis has been a key focus. Chiral catalysts, including those based on copper-bisoxazoline complexes, have been employed in the α-oxidation of β-ketophosphonates to generate α-hydroxy-β-ketophosphonates with high enantioselectivity. nih.gov While not a direct synthesis of the cycloketophosphonate itself, this demonstrates the potential for catalytic asymmetric functionalization of these molecules.
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral phosphonates. For example, the Michael addition of cyclic β-ketoesters to vinylphosphonates, catalyzed by chiral amines, can produce adducts with high enantiomeric excess. unl.pt This strategy could be adapted to the synthesis of chiral cyclopentyl ketophosphonates.
Furthermore, the enantioselective Mukaiyama-Michael reaction of cyclic α-alkylidene β-keto phosphonates, catalyzed by chiral copper(II) complexes, has been shown to proceed with high enantioselectivity. semanticscholar.org This reaction provides access to chiral cyclic β-ketophosphonates and has been successfully applied in the synthesis of natural products. semanticscholar.org
Another innovative approach involves the use of δ-amino β-ketophosphonates in ring-closing metathesis (RCM) reactions to generate 4-aminocyclopentenones, which are valuable intermediates for carbocyclic nucleosides. nih.gov This highlights the utility of ketophosphonates as building blocks in more complex synthetic sequences.
| Reaction Type | Catalyst/Reagent | Product Type | Key Advantage |
| Asymmetric α-oxidation | Copper-bisoxazoline complex | α-Hydroxy-β-ketophosphonates | High enantioselectivity |
| Asymmetric Michael addition | Chiral amine (organocatalyst) | Chiral ketophosphonates | Metal-free, high enantioselectivity |
| Asymmetric Mukaiyama-Michael | Chiral Copper(II) complex | Chiral cyclic β-ketophosphonates | High enantioselectivity |
| Ring-Closing Metathesis | Grubbs catalyst | Aminocyclopentenones | Access to complex cyclic systems |
Lewis Acid-Catalyzed Phosphonylation Strategies
Lewis acid catalysis is a cornerstone of organic synthesis, primarily used to activate electrophiles. In the context of synthesizing cycloketophosphonates, Lewis acids activate cyclic α,β-unsaturated ketones, like 2-cyclopentenone, towards nucleophilic attack. The primary mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the enone system. This activation renders the β-carbon more electrophilic and susceptible to conjugate addition by a phosphorus nucleophile, such as a dialkyl phosphite.
The general course of the reaction involves the 1,4-conjugate addition (a Michael-type reaction) of the phosphite to the activated enone. Following the initial addition, a proton transfer step yields the final β-ketophosphonate product. While common Lewis acids can sometimes be inadequate for this transformation with cyclopentenone, specific catalysts have been found to be effective. For instance, vanadyl triflate (VO(OTf)₂) has been identified as an effective catalyst for the conjugate addition of phosphites to enones under mild and neutral conditions.
A key challenge in these reactions is controlling the reactivity to favor the desired 1,4-addition over potential side reactions. The choice of Lewis acid, solvent, and reaction conditions is critical to achieving high yields and selectivity.
Table 1: Selected Lewis Acids in Conjugate Addition Reactions This table is representative of Lewis acids used in activating enones for conjugate additions.
| Catalyst | Typical Substrate | Role of Catalyst | Reference Context |
|---|---|---|---|
| Vanadyl Triflate (VO(OTf)₂) | Enones | Activates enone for Michael-type addition of phosphites. | Catalytic conjugate additions. |
| Aluminum Chloride (AlCl₃) | Cyclic Enones | General Lewis acid for activating carbonyls. | Often used in Friedel-Crafts and cycloaddition reactions. |
| Titanium(IV) Isopropoxide (Ti(OiPr)₄) | Unsaturated Ketoesters | Mild Lewis acid used to activate electrophiles in NHC catalysis. | Compatible with other catalytic systems for conjugate additions. |
Transition Metal-Catalyzed Coupling Reactions in Phosphonate Formation
Transition metal catalysis offers powerful and versatile methods for forming carbon-phosphorus (C-P) bonds, providing alternative routes to cycloketophosphonates. These methods can be broadly categorized into hydrophosphonylation and cross-coupling reactions.
Hydrophosphonylation: This involves the direct addition of a P-H bond from a reagent like diethyl phosphite across the double bond of an alkene. Palladium complexes are often employed to catalyze this transformation. The catalytic cycle typically involves the oxidative addition of the H-P bond to a low-valent palladium species, followed by migratory insertion of the cyclopentenone into the Pd-H or Pd-P bond, and concluding with reductive elimination to yield the product and regenerate the catalyst. This method is highly atom-economical. While well-established for other alkenes, its application to cyclic enones is a developing area.
Cross-Coupling Reactions: An alternative strategy involves a cross-coupling reaction, which creates the C-P bond by joining two precursor molecules. A common approach for cyclic enones involves converting the enone into an enol triflate. This enol triflate can then undergo a palladium- or nickel-catalyzed cross-coupling reaction with a phosphite nucleophile. This pathway is particularly useful for constructing highly substituted or complex phosphonates. Copper-catalyzed systems have also been developed for the direct synthesis of β-ketophosphonates from alkynes, demonstrating the versatility of transition metals in C-P bond formation. scilit.com
Table 2: Overview of Transition Metal-Catalyzed Methods This table summarizes common transition-metal strategies for C-P bond formation.
| Reaction Type | Metal Catalyst (Example) | Substrates | Description |
|---|---|---|---|
| Hydrophosphonylation | Palladium (Pd) | Cyclic Enone + Dialkyl Phosphite | Direct addition of an H-P bond across the C=C double bond. |
| Cross-Coupling | Palladium (Pd) or Nickel (Ni) | Enol Triflate + Dialkyl Phosphite | Coupling of an electrophilic enol derivative with a phosphorus nucleophile. |
| Additive-Free Synthesis | Copper (Cu) | Alkenes/Alkynes + Phosphonates | Direct formation of β-ketophosphonates catalyzed by copper nanoparticles. scilit.com |
Asymmetric Synthetic Methodologies for Chiral Cycloketophosphonates
The synthesis of enantiomerically pure cycloketophosphonates is of great interest, as the biological activity of such molecules is often dependent on their specific stereochemistry. mdpi.com Asymmetric organocatalysis has emerged as a particularly powerful tool for this purpose, most notably through the asymmetric conjugate addition (or phospha-Michael reaction) of phosphonates to cyclic enones. mdpi.comnih.gov
This approach utilizes a small chiral organic molecule (an organocatalyst) to create a chiral environment around the reactants, guiding the nucleophilic attack of the phosphite to one face of the enone preferentially. Bifunctional catalysts, such as those derived from cinchona alkaloids or 1,2-diphenylethanediamine, are highly effective. mdpi.comrsc.org These catalysts typically possess both a basic site (e.g., a tertiary amine) to deprotonate the phosphonate and a hydrogen-bond-donating group (e.g., a thiourea or amine N-H) to activate the enone and orient it in space. mdpi.com
The reaction between a cyclic enone and diethyl phosphite in the presence of a suitable chiral organocatalyst can produce the corresponding chiral γ-ketophosphonate with high yields and excellent enantioselectivities (e.g., up to 95% ee). mdpi.comnih.gov The success of the reaction depends on the precise steric and electronic properties of the catalyst, which dictates the facial selectivity of the nucleophilic attack.
Table 3: Asymmetric Organocatalysis for γ-Ketophosphonate Synthesis This table presents representative data for the organocatalytic asymmetric conjugate addition of phosphonates to enones.
| Catalyst Type | Substrate Example | Nucleophile | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Cinchona-Diaminomethylenemalononitrile | Chalcone Derivatives | Dimethyl Phosphonate | Up to 95% nih.gov |
| (R,R)-DPEN-Thiourea | Nitroalkenes | Cycloketones (as enamines) | 76–99% mdpi.com |
| 1,2-Diphenylethanediamine | Cinnamones | Malonates | 65 to >99% rsc.org |
Chemical Transformations and Derivatizations of Diethyl 3 Oxocyclopentyl Phosphonate
Reactivity of the Carbonyl Moiety within the Cyclopentanone (B42830) Ring
The carbonyl group is a key site for chemical modifications. The strained nature of the five-membered ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic additions compared to acyclic ketones.
The ketone functionality readily undergoes nucleophilic addition reactions. A prominent example of such a reaction involving organophosphorus reagents is the Abramov reaction, which involves the base-catalyzed addition of a dialkyl phosphite (B83602) to a carbonyl compound. researchgate.net In the context of Diethyl (3-oxocyclopentyl)phosphonate, this would involve the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tertiary alcohol.
For instance, the reaction with Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would introduce an alkyl or aryl group at the carbonyl carbon, yielding a 3-substituted-3-hydroxycyclopentylphosphonate derivative after acidic workup. Similarly, the addition of cyanide anion (e.g., from KCN) would form a cyanohydrin.
The α-protons adjacent to the carbonyl group in the cyclopentanone ring are acidic and can be removed by a base to form an enolate. This enolate intermediate can then react with electrophiles. A significant reaction pathway is the aldol-type condensation with aldehydes or ketones.
This reaction typically proceeds via a base-catalyzed mechanism, where the enolate of this compound attacks the carbonyl carbon of an aldehyde (e.g., benzaldehyde). The initial aldol (B89426) adduct can then undergo dehydration (elimination of a water molecule) to form a thermodynamically stable α,β-unsaturated ketone, also known as an enone. This process, often referred to as an Aldol-Crotonic condensation, results in the formation of a 2-benzylidene-5-(diethoxyphosphoryl)cyclopentanone derivative. Such condensation reactions are well-documented for other cyclic ketones, like N-substituted piperidin-4-ones, which react with various aromatic aldehydes in the presence of catalysts to form the corresponding bis-arylidene derivatives. researchgate.net
The Strecker synthesis is a powerful three-component reaction used to synthesize α-amino acids from aldehydes or ketones. organic-chemistry.orgmasterorganicchemistry.com this compound can serve as the ketone component in this reaction. The synthesis involves treating the ketone with a mixture of an ammonium (B1175870) salt (like ammonium chloride, NH₄Cl) and a cyanide source (like potassium cyanide, KCN).
The mechanism proceeds through the initial formation of an imine from the reaction of the ketone with ammonia. organic-chemistry.org Subsequent nucleophilic addition of the cyanide ion to the imine generates an α-amino nitrile. organic-chemistry.orgmasterorganicchemistry.com The resulting product from this compound would be Diethyl (3-amino-3-cyanocyclopentyl)phosphonate. These α-amino nitrile intermediates are valuable as they can be hydrolyzed to produce novel α-amino acids containing a phosphonate (B1237965) group, which are of interest in medicinal chemistry. organic-chemistry.orgresearchgate.net
Transformations of the Diethyl Phosphonate Group
The diethyl phosphonate ester moiety is relatively stable but can be converted to the corresponding phosphonic acid under specific conditions. This transformation is crucial for applications where the acidic functionality is required, such as in the synthesis of enzyme inhibitors or chelating agents.
The conversion of a diethyl phosphonate to a phosphonic acid involves the cleavage of the two P-O-C ester bonds. This dealkylation can be achieved through several methods, most commonly via acid-catalyzed hydrolysis or through silylation followed by solvolysis.
Acid hydrolysis is a general and widely used method, typically accomplished by refluxing the phosphonate ester with a concentrated strong acid, such as hydrochloric acid (HCl). beilstein-journals.orgnih.gov Another common and often milder method is the McKenna reaction, which utilizes bromotrimethylsilane (B50905) (BTMS). nih.govbeilstein-journals.org In this procedure, BTMS reacts with the diethyl phosphonate to form a bis(trimethylsilyl) phosphonate intermediate, which is then easily hydrolyzed with water or an alcohol (like methanol) to yield the final phosphonic acid. nih.govbeilstein-journals.org Chlorotrimethylsilane has also been employed for this transformation, often requiring elevated temperatures in a sealed vessel. nih.govgoogle.com
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid Hydrolysis | Concentrated HCl or HBr | Reflux, 1-12 hours | Reagents are inexpensive and readily available. beilstein-journals.org | Harsh conditions may not be suitable for sensitive functional groups. nih.gov |
| McKenna Reaction | Bromotrimethylsilane (BTMS), then H₂O or MeOH | Room temperature or moderate heating (e.g., 35 °C) | Mild conditions, compatible with many functional groups. nih.govbeilstein-journals.org | BTMS is corrosive and moisture-sensitive. |
| Chlorotrimethylsilane Dealkylation | Chlorotrimethylsilane (TMSCl), then H₂O | Elevated temperature (90-140 °C) in a sealed vessel | Effective for various phosphonate esters. nih.govgoogle.com | Requires high temperatures and specialized equipment (sealed vessel). |
The acid-catalyzed hydrolysis of dialkyl phosphonates to phosphonic acids is a consecutive, two-step reaction. nih.govnih.gov The first step involves the hydrolysis of one of the ethyl ester groups to form an ethyl (3-oxocyclopentyl)phosphonate monoester intermediate. The second, and typically slower, step is the hydrolysis of the remaining ethyl group to yield the final (3-oxocyclopentyl)phosphonic acid. nih.gov
The mechanism for each step is generally considered to be an SN2-type process at the phosphorus center. nih.gov The reaction is initiated by the protonation of the phosphoryl oxygen (P=O), which increases the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus atom to form a pentacoordinate intermediate. Subsequent elimination of an ethanol (B145695) molecule regenerates the phosphoryl group and yields the hydrolyzed product. For some phosphinates, an A2 mechanism has been supported by kinetic studies, which is consistent with this pathway involving a bimolecular rate-determining step. cdnsciencepub.com
Modular Functionalization via Activated Phosphonate Species
A modern and highly versatile strategy for derivatizing phosphonates involves their chemoselective activation to generate a reactive intermediate, which can then be intercepted by a variety of nucleophiles. nih.govresearchgate.net This modular approach allows for the synthesis of a diverse library of phosphonate derivatives, including mixed phosphonates, phosphonamidates, phosphonothioates, and phosphinates, from a common diethyl phosphonate precursor. nih.govnih.gov
The activation is typically achieved using triflic anhydride (B1165640) in the presence of a base like 2-iodopyridine. nih.gov This generates a highly electrophilic phosphonium (B103445) species. Subsequent addition of a chloride source, such as tetraethylammonium (B1195904) chloride, transiently forms a monochlorophosphonyl intermediate in situ. researchgate.net This activated species readily reacts with a broad range of O, S, N, and C-nucleophiles. nih.gov
Key features of this methodology include:
Mild Reaction Conditions: The reactions are typically run at or below room temperature. nih.gov
Broad Nucleophile Scope: A wide array of nucleophiles can be employed, including alcohols, phenols, thiols, sulfonamides, amines, and carbanions. nih.govresearchgate.net
Excellent Functional Group Tolerance: The process is compatible with sensitive functionalities like esters, nitriles, and even primary alkyl bromides without competing SN2 reactions. nih.gov
Iterative Functionalization: The resulting products, which may still contain one ethyl ester group, can be subjected to a second round of activation and substitution, allowing for the stepwise and flexible decoration of the phosphorus center. nih.gov
| Nucleophile Type | Example Nucleophile | Product Class | Reference |
|---|---|---|---|
| O-Nucleophile | Alcohols, Phenols | Mixed Phosphonate Ester | nih.gov |
| S-Nucleophile | Thiols (Alkyl and Aryl) | Phosphonothioate | nih.gov |
| N-Nucleophile | Sulfonamides, Lithium Amides | Phosphonamidate | nih.gov |
| C-Nucleophile | Grignard Reagents, Lithiated Alkynes | Phosphinate | nih.gov |
Thionation of the Phosphonate Ester
Thionation, the conversion of an oxygen atom in a molecule to a sulfur atom, is a common transformation in organic synthesis, often accomplished using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). organic-chemistry.org In this compound, there are two potential sites for thionation: the carbonyl group (C=O) of the cyclopentanone ring and the phosphoryl group (P=O) of the phosphonate ester.
The reactivity of Lawesson's Reagent is generally higher towards ketones than towards esters. organic-chemistry.orgnih.gov The P=O bond in a phosphonate is electronically similar to the C=O bond in an ester. This suggests that under controlled conditions, selective thionation of the cyclopentanone carbonyl group to a thioketone (C=S) could be achieved while leaving the phosphonate P=O group intact.
However, Lawesson's reagent is also capable of converting phosphine (B1218219) oxides to phosphine sulfides, indicating that the thionation of the P=O group is also possible, likely under more forcing conditions. nih.gov The mechanism of thionation involves the dissociation of Lawesson's Reagent into a reactive dithiophosphine ylide, which then undergoes a cycloaddition with the carbonyl or phosphoryl group to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov This intermediate then fragments to yield the thiocarbonyl (or thiophosphoryl) product and a stable P=O containing byproduct. organic-chemistry.org
Ring Modification and Rearrangement Reactions of the Cyclopentyl System
Chain Extension of β-Keto Phosphonates
The β-keto phosphonate functionality in this compound allows for carbon chain extension reactions, effectively inserting a methylene (B1212753) group to form a γ-keto phosphonate. A notable method for this transformation is the zinc-carbenoid mediated homologation reaction. unh.edu Specifically, reacting a β-keto phosphonate with a Furukawa-modified Simmons-Smith reagent, generated from diethylzinc (B1219324) and diiodomethane, leads to the formation of the corresponding γ-keto phosphonate. nih.govorgsyn.org
The reaction is believed to proceed through the formation of a cyclopropyl (B3062369) intermediate, which then undergoes fragmentation to insert the methylene unit regioselectively between the carbonyl and the phosphonate-bearing carbon. orgsyn.orgwikipedia.org This methodology is attractive due to its simplicity and efficiency. nih.gov Studies have shown that the reaction accommodates various substrates, including those with α-alkyl substituents. unh.edunih.gov In cases where the substrate also contains an olefin, the chain extension reaction can compete with cyclopropanation of the double bond. nih.gov
| Feature | Description | Reference |
|---|---|---|
| Reagent | Ethyl(iodomethyl)zinc (Furukawa-modified Simmons-Smith reagent) | nih.govorgsyn.org |
| Transformation | β-Keto Phosphonate → γ-Keto Phosphonate | unh.edu |
| Mechanism | Proceeds via a transient cyclopropane (B1198618) intermediate that fragments. | orgsyn.orgwikipedia.org |
| Scope | Tolerates α-alkyl substituents and various Lewis basic functionalities. | unh.edunih.gov |
| Chemoselectivity Issue | Can compete with cyclopropanation if olefinic groups are present in the substrate. | nih.gov |
Reactions Leading to Annulated or Fused Ring Systems
The cyclopentanone ring of this compound, in conjunction with its β-keto phosphonate nature, provides a scaffold for constructing annulated or fused ring systems. Such reactions are valuable for building molecular complexity.
One general approach involves the reaction of β-dicarbonyl compounds (or their synthetic equivalents like β-keto phosphonates) with suitable reaction partners to form new rings. For instance, a transition-metal-free annulation has been demonstrated between β-keto esters and phenacyl bromides, proceeding through a base-mediated SN2 substitution followed by an intramolecular aldol condensation. This cascade process forms three C-C bonds and a new cyclopentenone ring. A similar strategy could be envisioned for this compound, leading to a bicyclic system.
Another powerful method for constructing cyclopentenones is the annulation of β-keto esters with internal alkynes, which serves as a complementary process to the well-known Pauson-Khand reaction. nih.gov This reaction is thought to proceed through a metallacycle-mediated cascade. Applying this to a cyclic β-keto phosphonate like the title compound could potentially yield complex fused polycyclic structures. nih.gov These annulation strategies highlight the potential of this compound as a precursor for densely functionalized bicyclic and polycyclic frameworks.
Table of Compounds
| Compound Name |
|---|
| 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson's Reagent) |
| Bromotrimethylsilane (BTMS) |
| Chlorobenzene |
| This compound |
| Diethylzinc |
| Diiodomethane |
| Ethyl(iodomethyl)zinc |
| Palladium-on-carbon (Pd/C) |
| Phenacyl bromide |
| Tetraethylammonium chloride |
| Toluene |
| Triflic anhydride |
| Trimethylchlorosilane (TMSCl) |
Strategic Applications of Diethyl 3 Oxocyclopentyl Phosphonate in Complex Organic Synthesis
Diethyl (3-oxocyclopentyl)phosphonate as a Key Building Block for Multi-functionalized Molecules
The inherent functionality of this compound allows it to serve as a scaffold for introducing molecular complexity. The phosphonate (B1237965) group can be readily deprotonated to form a stabilized carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions. Simultaneously, the cyclopentanone (B42830) carbonyl group offers a site for nucleophilic attack or conversion into other functional groups.
This dual reactivity enables a synthetic strategy where either the phosphonate or the ketone can be reacted selectively, or in sequential one-pot processes. For instance, the phosphonate can be used to append a side chain via an olefination reaction, and the ketone can subsequently be reduced to an alcohol, converted to an amine, or engaged in a Grignard reaction to introduce another substituent. This sequential functionalization provides a pathway to highly decorated cyclopentane (B165970) derivatives from a single, readily accessible starting material.
Utility in the Synthesis of Analogues with Modified Phosphonate or Cyclopentanone Scaffolds
The core structure of this compound is amenable to modification at both the phosphonate and cyclopentanone moieties, allowing for the generation of diverse molecular analogues.
Phosphonate Scaffold Modification: The diethyl ester groups of the phosphonate can be hydrolyzed and converted into other esters (e.g., methyl, benzyl) or phosphonic acids. These modifications can influence the reactivity of the phosphonate carbanion and the physical properties, such as solubility, of the resulting compounds.
Cyclopentanone Scaffold Modification: The cyclopentanone ring is a versatile platform for structural elaboration. Standard ketone chemistry can be employed to generate a wide array of derivatives.
| Reaction Type | Reagent/Conditions | Resulting Structure |
| Reduction | NaBH4, CeCl3 | Diethyl (3-hydroxycyclopentyl)phosphonate |
| Grignard Reaction | R-MgBr | Diethyl (3-alkyl-3-hydroxycyclopentyl)phosphonate |
| Wittig Reaction | Ph3P=CHR | Diethyl (3-alkylidenecyclopentyl)phosphonate |
| Reductive Amination | NH3, NaBH3CN | Diethyl (3-aminocyclopentyl)phosphonate |
These transformations highlight the utility of the parent compound as a starting point for creating libraries of analogues with varied substitution patterns on the cyclopentane ring, which is a common strategy in medicinal chemistry for exploring structure-activity relationships.
Contribution to the Synthesis of Phosphonylated Bioactive Scaffolds
Phosphonate groups are recognized as important pharmacophores. They can act as stable mimics of phosphate (B84403) esters or carboxylates, often exhibiting improved metabolic stability and bioavailability. The incorporation of a phosphonate group into a bioactive scaffold can enhance its biological activity or modulate its pharmacological profile. This compound represents a key precursor for synthesizing phosphonylated cyclopentane structures, which are core components of various biologically active molecules, including analogues of prostaglandins (B1171923) and other natural products.
Integration into General Organic Reactions Employing Phosphonate Reagents
The diethylphosphonate group is a precursor to one of the most important classes of reagents in synthetic organic chemistry: the stabilized phosphonate carbanion. This nucleophile is central to several name reactions used for carbon-carbon bond formation.
Wittig-Horner Reagent Development and Applications
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes with a high degree of stereocontrol. In this reaction, a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to form an alkene. This compound is a classic HWE reagent precursor.
Treatment of the phosphonate with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), generates the corresponding carbanion. This nucleophile can then react with an aldehyde (R-CHO) in an olefination reaction. A key application is in the synthesis of prostaglandins and their analogues, where the phosphonate is used to construct the α-side chain onto the cyclopentanone core.
Table of HWE Reaction Parameters:
| Base | Solvent | Temperature (°C) | Stereoselectivity |
|---|---|---|---|
| NaH | THF, DME | 25 to 66 | Predominantly (E)-alkene |
| KOtBu | THF | -78 to 25 | Can be tuned for (Z)-alkenes |
The reaction generally favors the formation of the thermodynamically more stable (E)-alkene, a feature that provides excellent stereochemical control in complex syntheses. The water-soluble nature of the phosphate byproduct simplifies purification compared to the traditional Wittig reaction.
Seyferth-Gilbert Homologation Precursors and Their Scope
The Seyferth-Gilbert homologation is a method for converting an aldehyde or ketone into a terminal alkyne in a one-carbon homologation step. The key reagent for this transformation is typically dimethyl (diazomethyl)phosphonate, also known as the Gilbert reagent.
While this compound is not a direct precursor to the Gilbert reagent itself, its ketone functionality can be transformed into a terminal alkyne. This is typically achieved through a two-step sequence involving reaction with a phosphonate ylide, such as the one derived from chloromethyl)triphenylphosphonium chloride (Corey-Fuchs reaction conditions), or by conversion to an enol triflate followed by elimination.
The resulting alkyne, diethyl (3-ethynylcyclopentyl)phosphonate, would then be a suitable substrate for further transformations where a terminal alkyne is required, effectively using the original scaffold as a base for building more complex acetylenic structures.
Kinugasa Reaction Applications for β-Lactam Synthesis
The Kinugasa reaction is a copper-catalyzed cycloaddition of a nitrone and a terminal alkyne to produce β-lactam rings, which are the core structures of penicillin and cephalosporin (B10832234) antibiotics. A critical requirement for this reaction is the presence of a terminal alkyne.
As described in the previous section, the ketone of this compound can be converted into a terminal alkyne. The resulting compound, diethyl (3-ethynylcyclopentyl)phosphonate, could serve as the alkyne component in a Kinugasa reaction. The reaction with a suitable nitrone, in the presence of a copper(I) catalyst and a base, would yield a novel phosphonylated cyclopentyl-fused β-lactam. This synthetic route provides access to a class of compounds with potential antibacterial or other biological activities, merging the structural features of a phosphonate, a cyclopentane ring, and a β-lactam.
Mechanistic Investigations and Computational Studies on Diethyl 3 Oxocyclopentyl Phosphonate Reactivity
Elucidation of Reaction Mechanisms in Synthesis and Transformation
The synthesis and subsequent transformations of β-ketophosphonates like Diethyl (3-oxocyclopentyl)phosphonate involve several key mechanistic pathways.
Mechanisms in Synthesis: The formation of the C-P bond is central to the synthesis of phosphonates. The Michaelis-Arbuzov reaction is a classical and widely employed method, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.org For a precursor to this compound, this could involve reacting triethyl phosphite with a halogenated cyclopentanone (B42830) derivative. The mechanism proceeds via a quasi-phosphonium salt intermediate that subsequently undergoes dealkylation to yield the phosphonate (B1237965). organic-chemistry.org
Another significant route is the Pudovik reaction, which involves the base-catalyzed addition of a dialkyl phosphite (like diethyl phosphite) to a carbonyl compound. researchgate.net In the context of this compound, this would entail the addition of diethyl phosphite to cyclopent-2-en-1-one. The mechanism is initiated by the deprotonation of diethyl phosphite to form a potent phosphorus-centered nucleophile, which then attacks the β-carbon of the enone in a conjugate addition.
Three-component reactions also offer an efficient pathway. The synthesis can be envisioned through a reaction involving cyclopentanone, an amine (like ammonium (B1175870) acetate), and diethyl phosphite. This process likely proceeds through the initial formation of an enamine or imine intermediate from cyclopentanone and the amine. Subsequently, diethyl phosphite adds to this intermediate, followed by tautomerization and hydrolysis to yield the final β-ketophosphonate product. nih.gov
Mechanisms in Transformation: Once synthesized, the phosphonate moiety can be chemically transformed. A notable transformation is the chemoselective activation of the diethyl phosphonate group using triflic anhydride (B1165640). nih.gov This process is proposed to proceed through the formation of a highly reactive phosphonium (B103445) triflate intermediate. This intermediate can then undergo nucleophilic substitution with a variety of nucleophiles, including alcohols, thiols, and amines, to yield mixed phosphonates, phosphonothioates, and phosphonamidates, respectively. nih.gov
Furthermore, the cyclic ketone structure allows for specific transformations. The 3-oxocyclopentyl group can function as a directing group in reactions. For instance, in base-promoted, transition-metal-free C-C bond formation reactions, the molecule can undergo C-O bond cleavage under visible light, proceeding through radical intermediates to form biaryl structures.
Kinetics and Thermodynamics of Key Reactions
The study of kinetics and thermodynamics reveals the feasibility, spontaneity, and energy profile of reactions involving this compound.
Kinetics: Reaction kinetics are highly dependent on factors such as temperature, catalyst, and solvent. In the Pudovik reaction of related α-oxo-phosphonates with diethyl phosphite, the reaction conditions significantly influence the product distribution over time. Studies have shown that at elevated temperatures, a thermodynamic equilibrium can be established between the initial adduct and a rearranged, more stable product. researchgate.net For example, the ratio of an initial adduct to its rearranged isomer was observed to shift from 66:34 to 32:68 after prolonged heating at 135 °C, indicating that the rearranged product is the thermodynamically favored one. researchgate.net
Thermodynamics: Thermodynamic data provides insight into the stability of the molecule and the spontaneity of its reactions. For analogous phosphonates, Differential Scanning Calorimetry (DSC) has been used to determine thermal stability, revealing exothermic decomposition at temperatures around 86°C with a significant enthalpy of decomposition (ΔH = -689 J/g).
Computational studies on related phosphonate reactions have quantified the thermodynamics. For the reaction of diethyl trichloro-methyl phosphonate with a phosphinite, DFT calculations showed the process to be highly exothermic and exergonic, confirming its spontaneity. imist.ma Such calculations are instrumental in comparing the relative stability of reactants, intermediates, and products.
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure, reactivity, and reaction pathways of phosphonates at a molecular level.
DFT calculations are widely used to correlate the structure of phosphonates with their reactivity. Methods like B3LYP with basis sets such as 6-31G* or 6-311G(d,p) are commonly employed. imist.maresearchgate.netresearchgate.net
These calculations can predict key electronic properties that govern reactivity:
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.netresearchgate.net
Atomic Charges: Natural Population Analysis (NPA) can determine the charge distribution within the molecule, identifying electrophilic (electron-deficient) and nucleophilic (electron-rich) centers. imist.maresearchgate.net For instance, in related phosphonates, the phosphorus atom and the carbonyl carbon are identified as key electrophilic sites.
Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from FMO energies to provide a quantitative measure of the molecule's reactivity profile. imist.maresearchgate.net
Theoretical calculations have been used to confirm that the formation of certain products, such as α-iminophosphonates from the reaction of diethyl α-acylphosphonates, is not thermodynamically favored. researchgate.net
Beyond static properties, computational models are used to map entire reaction pathways. This involves:
Locating Transition States (TS): By calculating the potential energy surface, the structure and energy of transition states connecting reactants and products can be determined. The height of the energy barrier (activation energy) determines the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a calculated transition state smoothly connects the reactant and product minima on the potential energy surface, verifying the proposed mechanistic step. researchgate.net
For example, in the reaction of diethyl trichloro-methyl phosphonate, DFT calculations were used to model the two possible regioselective reaction paths. The calculated activation energies showed a clear preference for nucleophilic attack at a chlorine atom over the carbon atom, which was in complete agreement with experimental observations. imist.maresearchgate.net This modeling provides a detailed, step-by-step understanding of the reaction mechanism that is often inaccessible through experimental means alone.
Spectroscopic and Spectrometric Characterization in Mechanistic Studies
Spectroscopic and spectrometric techniques are indispensable for identifying reactants, intermediates, and products, thereby providing experimental evidence for proposed reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
³¹P NMR is particularly diagnostic for phosphorus-containing compounds. For β-ketophosphonates, the phosphorus nucleus is typically deshielded by the electron-withdrawing keto group, leading to chemical shifts often observed in the range of δ 18–25 ppm.
¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, confirming the structure of the cyclopentyl ring and the diethyl ester groups. researchgate.net
Variable-temperature NMR can be employed to study dynamic processes, such as keto-enol tautomerism, which can influence the reactivity of the carbonyl group. In mechanistic studies of complex multi-component reactions, ³¹P-NMR has been used to identify multiple intermediates coexisting in a thermodynamic equilibrium. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band in the region of 1700–1750 cm⁻¹ is characteristic of the C=O stretching vibration of the cyclopentanone ring. The P=O stretch typically appears as a strong band around 1250 cm⁻¹.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the molecular formula of the compound and its fragments, confirming its elemental composition and providing definitive structural evidence.
These analytical techniques, often used in combination, provide the crucial experimental data needed to support and validate the mechanistic pathways elucidated through chemical reactions and computational modeling.
Future Perspectives and Advanced Research Trajectories for Diethyl 3 Oxocyclopentyl Phosphonate
Development of Sustainable and Green Synthetic Protocols
The future synthesis of diethyl (3-oxocyclopentyl)phosphonate will increasingly align with the principles of green chemistry, aiming to minimize environmental impact and enhance safety. rsc.orgresearchgate.net Research trajectories in this area are expected to focus on several key strategies:
Solvent-Free and Aqueous Synthesis: Moving away from traditional volatile organic solvents is a primary goal. Future protocols may explore solvent-free reaction conditions, potentially assisted by microwave or ultrasound technologies, which can accelerate reaction rates and reduce energy consumption. rsc.orgresearchgate.net The use of water as a reaction medium, particularly for reactions like the Kabachnik–Fields or Pudovik reaction, represents another significant avenue for greening the synthesis of phosphonates. nih.gov
Bio-based and Eco-Catalysis: The development of catalysts derived from renewable resources ("ecocatalysts") offers a novel approach. For instance, biosourced metal oxide catalysts prepared from metal-hyperaccumulating plants have shown effectiveness in promoting hydrophosphonylation reactions under solventless conditions. nih.gov Adapting such catalysts for the synthesis of ketophosphonates like this compound is a promising research direction.
Atom Economy and One-Pot Reactions: Synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) will be prioritized. Multicomponent reactions, such as a one-pot synthesis from cyclopentenone, an amine, and diethyl phosphite (B83602), are attractive as they reduce the number of steps, minimize waste from intermediate purification, and save time and resources.
Table 1: Potential Green Synthetic Strategies and Their Advantages
| Strategy | Description | Potential Advantages |
|---|---|---|
| Ultrasound-Assisted Synthesis | Use of sonic waves to transmit energy and promote cavitation in the reaction medium. rsc.orgresearchgate.net | Reduced reaction times, increased yields, lower energy consumption. |
| Microwave-Promoted Synthesis | Application of microwave irradiation to directly and efficiently heat the reaction mixture. rsc.org | Rapid heating, shorter reaction times, potential for improved selectivity. |
| Aqueous Synthesis | Utilizing water as the primary solvent for the reaction. nih.gov | Environmentally benign, low cost, enhanced safety, potential for unique reactivity. |
| Ecocatalysis | Employing catalysts derived from biological sources, such as metal-accumulating plants. nih.gov | Sustainable, potentially lower toxicity, novel catalytic activity. |
| One-Pot Multicomponent Reactions | Combining three or more reactants in a single step to form the product. | High atom economy, reduced waste, operational simplicity, time and cost savings. |
Design of Next-Generation Catalytic Systems for Enhanced Selectivity
The cyclopentyl ring of this compound contains a stereocenter, making the development of enantioselective synthetic methods a critical area of future research. The focus will be on designing highly efficient and selective catalytic systems. unl.ptmdpi.com
Asymmetric Organocatalysis: Chiral small organic molecules, such as proline derivatives and cinchona alkaloids, have emerged as powerful tools for asymmetric synthesis. unl.ptnih.gov Future work will likely involve the application of bifunctional organocatalysts, like chiral thioureas, to catalyze the asymmetric Michael addition of diethyl phosphite to 2-cyclopentenone. mdpi.com These catalysts can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding, providing a structured transition state that induces high enantioselectivity. unl.pt
Chiral Metal Complex Catalysis: Transition metal complexes featuring chiral ligands are another cornerstone of asymmetric synthesis. mdpi.comresearchgate.net Research could explore the use of chiral ruthenium, rhodium, or palladium complexes for the asymmetric hydrogenation of a precursor like diethyl (3-oxocyclopent-2-en-1-yl)phosphonate. Additionally, chiral metal complexes, including heterobimetallic systems, are effective in catalyzing asymmetric phospha-aldol (Abramov) and phospha-Mannich reactions, which could be adapted to synthetic routes leading to chiral derivatives of the target molecule. mdpi.com
Enzyme-Mediated Synthesis: Biocatalysis offers an environmentally friendly and highly selective alternative. The use of enzymes for the kinetic resolution of a racemic mixture of this compound or for the asymmetric synthesis from a prochiral precursor represents a significant, albeit challenging, research avenue.
Table 2: Prospective Catalytic Systems for Asymmetric Synthesis
| Catalyst Type | Example Catalyst Class | Potential Reaction | Target Selectivity |
|---|---|---|---|
| Organocatalyst | Chiral Thioureas, Proline Derivatives unl.ptmdpi.com | Asymmetric Michael Addition | High Enantioselectivity (ee) |
| Metal Complex | Chiral Ru-BINAP, Rh-DIPAMP mdpi.com | Asymmetric Hydrogenation | High Enantioselectivity (ee) |
| Metal Complex | Chiral LLB or N,N'-dioxide-Sc(III) Complexes mdpi.comresearchgate.net | Asymmetric Phospha-Mannich | High Enantio- & Diastereoselectivity |
| Biocatalyst | Lipases, Hydrolases | Kinetic Resolution | High Enantioselectivity (ee) |
Exploration of Novel Reactivity Patterns and Unexpected Transformations
Future research will aim to uncover new synthetic applications by exploring the unique reactivity of this compound, arising from the interplay between the ketone and phosphonate (B1237965) functionalities.
Phosphonate-Directed Reactions: The phosphonate group can act as a directing group or a latent nucleophile. The phosphonate-stabilized carbanion, generated by deprotonation at the C2 or C4 position, can react with various electrophiles. While such anions derived from cyclic β-keto phosphonates have been explored in reactions with epoxides and activated alkynes, their reactivity with a broader range of electrophiles remains to be investigated. acs.org This could lead to novel ring expansion or functionalization pathways. acs.orgacs.org
Tandem and Domino Reactions: The bifunctional nature of the molecule is ideal for designing tandem or domino reactions. For example, an initial reaction at the ketone (e.g., Knoevenagel condensation) could be followed by an intramolecular Horner-Wadsworth-Emmons reaction, leading to complex bicyclic structures in a single operational step.
Unexpected Ring Transformations: The reaction of cyclic β-keto phosphonates with certain electrophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), has been shown to lead to ring expansion products. acs.org A systematic investigation into the reaction of this compound with a variety of activated alkynes and allenes could unveil new and potentially unexpected pathways to medium-sized carbocyclic and heterocyclic ring systems, which are valuable scaffolds in medicinal chemistry.
Integration with Flow Chemistry and High-Throughput Experimentation
To accelerate the discovery and optimization of synthetic routes and applications, modern automation technologies will be indispensable.
Continuous Flow Synthesis: The synthesis of phosphonates can be significantly improved using continuous flow reactors. researchgate.netthieme-connect.com This technology offers precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, improved purity, and enhanced safety, especially for exothermic reactions. lew.ro Implementing a flow process for the synthesis of this compound could enable safer scale-up and facilitate the integration of in-line purification, streamlining the entire manufacturing process. researchgate.net Flow reactors, particularly microfluidic systems, are also ideal for studying reaction kinetics and mechanisms. lew.ro
High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions in parallel, using miniaturized reactor arrays. sigmaaldrich.com This approach is perfectly suited for optimizing the catalytic asymmetric synthesis of this compound by rapidly evaluating numerous catalysts, ligands, solvents, and additives. sigmaaldrich.comyoutube.com The vast datasets generated by HTE can be analyzed to build predictive models for reaction outcomes, accelerating the development of robust and efficient synthetic protocols. youtube.comnih.gov
Bridging Synthetic Methodologies with Advanced Material Science (Focus on synthetic material precursors)
A significant future direction for this compound is its use as a versatile precursor for functional materials. beilstein-journals.org The phosphonate moiety is a key functional group for imparting desirable properties to polymers and hybrid materials.
Phosphonate-Based Polymers: The phosphonate group is known to enhance flame retardancy, improve adhesion, and provide sites for metal ion chelation. mdpi.comresearchgate.net this compound could be developed into a monomer for polymerization. For instance, the ketone could be converted into a polymerizable group (e.g., a methacrylate (B99206) or vinyl group), allowing for its incorporation into polymer backbones via radical polymerization. Subsequent hydrolysis of the diethyl phosphonate esters to phosphonic acids would yield functional polymers with applications as scale and corrosion inhibitors, dental adhesives, or ion-exchange resins. researchgate.netrsc.org
Hybrid Organic-Inorganic Materials: Phosphonic acids, readily obtained from the hydrolysis of their esters, have a strong affinity for metal oxides and can form robust coordination networks with metal ions. beilstein-journals.orgresearchgate.net This makes this compound a potential precursor for creating novel hybrid materials. kaust.edu.sa After hydrolysis, the resulting phosphonic acid could be used to functionalize surfaces like titania or zirconia for chromatographic applications or to construct porous metal-organic frameworks (MOFs). nih.govuantwerpen.be These phosphonate-based MOFs are gaining attention for their potential applications in gas storage, separation, and heterogeneous catalysis. kaust.edu.sanih.gov
Precursors for Functional Carbons: Metal phosphonates can serve as templates for creating functional nanostructured carbon materials. kaust.edu.sa Pyrolysis of a self-assembled network derived from a metal ion and (3-oxocyclopentyl)phosphonic acid could lead to porous carbon materials with engineered properties for applications in catalysis or energy storage. kaust.edu.sa
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-cyclopentenone |
| 2-isocyanatoethyl methacrylate |
| Diethyl (3-oxocyclopent-2-en-1-yl)phosphonate |
| This compound |
| Diethyl phosphite |
| Dimethyl acetylenedicarboxylate (DMAD) |
| Dimethyl-(methacryloyloxy)ethyl phosphonate |
| 2-hydroxyethyl methacrylate |
| L-proline |
| Phosphoenolpyruvate |
| Phosphonopyruvate |
| Tris(trimethylsilyl)phosphite |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Diethyl (3-oxocyclopentyl)phosphonate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of analogous phosphonates (e.g., Diethyl (1-diazo-2-oxopropyl)phosphonate) involves diazo transfer reactions using 4-acetamidobenzenesulfonyl azide under anhydrous conditions . For cyclopentyl derivatives, cyclization of α-diazo-β-ketophosphonates via intramolecular cyclopropanation could be adapted, requiring precise temperature control (e.g., 0–5°C) to avoid exothermic decomposition . Yield optimization relies on stoichiometric ratios (e.g., 1:1.2 aldehyde:phosphonate) and inert atmospheres (N₂/Ar).
Q. How can ³¹P NMR and IR spectroscopy distinguish this compound from structurally similar phosphonates?
- Methodological Answer : ³¹P NMR chemical shifts for phosphonates typically range δ 15–25 ppm. For cyclopentyl derivatives, the electron-withdrawing 3-oxo group deshields phosphorus, shifting the signal upfield (~δ 18–20 ppm) compared to non-ketonic analogs . IR spectroscopy identifies the carbonyl (C=O) stretch at ~1700–1750 cm⁻¹, differentiating it from non-ketonic phosphonates. Coupling constants in ¹H NMR (e.g., Jₚ₋H for P–O–CH₂CH₃) confirm esterification .
Advanced Research Questions
Q. What catalytic strategies enable the use of this compound in transition-metal-free C–C bond formation?
- Methodological Answer : The 3-oxocyclopentyl group acts as a directing moiety in base-promoted reactions. For example, under visible light, phosphonates undergo C–O bond cleavage with aryl halides to form biaryl structures via radical intermediates . Optimize using KOtBu in DMF at 80°C, monitoring via TLC (hexane:EtOAc 3:1). Control competing side reactions (e.g., hydrolysis) by maintaining anhydrous conditions .
Q. How can thermal instability of this compound be mitigated during large-scale synthesis?
- Methodological Answer : Differential Scanning Calorimetry (DSC) data for similar phosphonates show exothermic decomposition near 86°C (ΔH = −689 J/g) . To mitigate risks:
- Limit batch sizes to <100 g.
- Use jacketed reactors with cooling (T < 60°C).
- Avoid distillation; instead, purify via low-temperature crystallization (e.g., −20°C in EtOH/H₂O) .
Q. How to resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in ¹H/¹³C NMR assignments arise from dynamic equilibria (e.g., keto-enol tautomerism). Use deuterated solvents (CDCl₃ or DMSO-d₆) and variable-temperature NMR to stabilize signals. For ambiguous ³¹P shifts, compare with computed values (DFT/B3LYP/6-31G*) . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulae .
Q. What mechanistic insights explain the compound’s reactivity in enzyme inhibition studies?
- Methodological Answer : Phosphonates mimic phosphate transition states in enzymatic reactions. For example, the 3-oxocyclopentyl group in this compound may inhibit phosphatases by forming a stable tetrahedral intermediate. Test via kinetic assays (e.g., Michaelis-Menten plots with pNPP substrate) and molecular docking (AutoDock Vina) to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
